molecular formula C8H15NO2 B14754955 N,N-diethyl-1-propyn-1-amine; formic acid

N,N-diethyl-1-propyn-1-amine; formic acid

Cat. No.: B14754955
M. Wt: 157.21 g/mol
InChI Key: AMWHMNSEYSRMNK-UHFFFAOYSA-N
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Description

Contextualizing Ynamines as Electron-Rich Alkynes in Modern Synthetic Methodologies

Ynamines are a class of organic compounds characterized by a nitrogen atom directly attached to an acetylenic carbon (a C≡C triple bond). This unique structural arrangement results in a powerful electronic polarization. The lone pair of electrons on the nitrogen atom engages in resonance with the adjacent alkyne, significantly increasing the electron density of the triple bond. This donation of electron density renders the alkyne "electron-rich" and exceptionally nucleophilic, making ynamines highly reactive building blocks in organic synthesis.

Their enhanced reactivity has been harnessed in a multitude of chemical transformations, including cycloadditions, hydroaminations, and electrophilic additions. However, this high reactivity is also the source of their principal limitation: instability. Ynamines are particularly sensitive to protic sources, especially acids, which can lead to rapid hydrolysis to form amides. This reactivity towards acids is a defining characteristic, as protonation of the electron-rich alkyne generates a highly reactive keteniminium intermediate, which is a key species in many of their synthetic applications. researchgate.net The strategic management of this reactivity is central to their use in complex synthesis.

Significance of N,N-Diethyl-1-propyn-1-amine as a Versatile Ynamine Building Block

N,N-diethyl-1-propyn-1-amine is a prime example of a simple yet synthetically valuable ynamine. nih.gov Its diethylamino group provides substantial electron donation to the propyne backbone, making it a potent nucleophile for a variety of chemical reactions. This compound serves as a versatile precursor for the synthesis of more complex nitrogen-containing molecules. Its utility is demonstrated in its participation in cycloaddition reactions and as a precursor to substituted triazoles. jaydevchemicals.comnih.gov The inherent reactivity of the ynamine functionality in N,N-diethyl-1-propyn-1-amine allows it to engage with a wide range of electrophiles, leading to the formation of diverse molecular scaffolds.

Physicochemical Properties of N,N-Diethyl-1-propyn-1-amine
PropertyValueReference
IUPAC NameN,N-diethylprop-1-yn-1-amine nih.gov
CAS Number4231-35-0 nih.gov
Molecular FormulaC₇H₁₃N nih.gov
Molecular Weight111.18 g/mol nih.gov
Canonical SMILESCCN(CC)C#CC nih.gov

Strategic Role of Formic Acid as a Brønsted Acid and C1 Synthon in Catalytic Transformations

Formic acid (HCOOH) is the simplest carboxylic acid and exhibits remarkable versatility in organic synthesis. Its utility extends far beyond that of a simple acid.

As a Brønsted Acid: Formic acid is a moderately strong Brønsted acid, meaning it readily donates a proton (H⁺) to a base. This acidic character is fundamental to its role in many reactions. It can protonate other molecules, thereby activating them for subsequent transformations. nih.gov In the context of ynamines, this proton-donating ability is particularly relevant, initiating the formation of the reactive keteniminium ion. Brønsted acids are known to mediate a variety of ynamide reactions, including cyclizations and cycloadditions. researchgate.net

As a C1 Synthon: Beyond its acidity, formic acid is a crucial and sustainable "C1 synthon"—a building block that provides a single carbon atom to a new molecule. acs.orgresearchgate.net It serves as a stable and easily handled liquid source of carbon monoxide (CO) or as a hydride donor in catalytic transfer hydrogenation reactions. acs.orgmdpi.comorganic-chemistry.org In various catalytic cycles, formic acid can be decomposed to release H₂ and CO₂, or it can participate directly in formylation and methylation reactions. researchgate.netcatalysisclubphilly.org This dual functionality makes it an economical and environmentally benign reagent for introducing single-carbon units in the synthesis of valuable chemicals. d-nb.info

Physicochemical Properties of Formic Acid
PropertyValueReference
IUPAC NameFormic acid
CAS Number64-18-6
Molecular FormulaCH₂O₂
Molecular Weight46.03 g/mol
pKa3.77

The interaction between the nucleophilic, electron-rich N,N-diethyl-1-propyn-1-amine and the acidic, C1-donating formic acid exemplifies a classic pairing in organic chemistry, where the fundamental properties of each molecule dictate a reactive and synthetically useful outcome.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N,N-diethylprop-1-yn-1-amine;formic acid

InChI

InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3)

InChI Key

AMWHMNSEYSRMNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C#CC.C(=O)O

Origin of Product

United States

Synthetic Methodologies for N,n Diethyl 1 Propyn 1 Amine

Alkylation Approaches for N,N-Diethyl-1-propyn-1-amine Synthesis

Alkylation represents a direct and fundamental approach to the synthesis of N,N-diethyl-1-propyn-1-amine. This method involves the formation of a carbon-nitrogen bond by reacting a nucleophilic diethylamine (B46881) source with a suitable propargylic electrophile.

A common and straightforward method for the synthesis of N,N-diethyl-1-propyn-1-amine is the reaction of diethylamine with a propargylic halide, such as 3-bromopropyne. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient carbon atom bearing the halogen, leading to the displacement of the halide and the formation of the desired propargylamine (B41283). chemicalbook.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include inorganic carbonates like potassium carbonate. The choice of solvent is also crucial, with toluene (B28343) being a frequently used medium for this transformation. This method is advantageous due to the ready availability of the starting materials and the relatively simple reaction conditions. chemicalbook.com

A specific example of this synthetic approach is detailed in the following table:

ReactantsBaseSolventTemperatureReaction TimeYieldReference
Diethylamine, 3-BromopropyneK₂CO₃Toluene20°C15 h94% chemicalbook.com

One-pot multicomponent reactions, particularly the A³ coupling (aldehyde-alkyne-amine), provide an efficient and atom-economical route to propargylamines like N,N-diethyl-1-propyn-1-amine. nih.govnih.govmdpi.com This reaction involves the condensation of an aldehyde, an amine (diethylamine), and a terminal alkyne (propyne or a suitable precursor) in the presence of a catalyst. google.com

The generally accepted mechanism for the A³ coupling involves the in situ formation of an iminium ion from the reaction of the aldehyde and the amine. Concurrently, the catalyst activates the terminal alkyne, facilitating the formation of a metal acetylide. The acetylide then acts as a nucleophile, attacking the iminium ion to form the final propargylamine product. pnu.ac.ir

Copper salts are widely used as catalysts for A³ coupling reactions due to their low cost and high efficiency. nih.govpnu.ac.ir Various copper sources, including copper(I) and copper(II) salts, as well as heterogeneous copper catalysts, have been successfully employed. nih.govd-nb.info These catalysts effectively activate the C-H bond of the terminal alkyne, promoting its addition to the iminium ion intermediate. pnu.ac.ir The reaction can often be performed under solvent-free conditions, enhancing its green credentials. researchgate.net

A patent describes the synthesis of N,N-diethylpropargylamine using a copper-based catalyst in a one-pot reaction involving formaldehyde, diethylamine, and acetylene. The catalyst consists of a metal salt, which includes copper nitrate (B79036), compounded with activated carbon. google.com

Table of Copper-Catalyzed A³ Coupling for Propargylamine Synthesis

AldehydeAmineAlkyneCatalystSolventTemperatureYieldReference
FormaldehydeDiethylamineAcetyleneCopper nitrate on activated carbon-40-80°CNot specified google.com
4-MethylbenzaldehydeMorpholinePhenylacetyleneMIL-101(Cr)-SB-CuTolueneReflux82% nih.gov

While copper remains a popular choice, other transition metals have also been shown to catalyze the A³ coupling reaction effectively. These include gold, silver, and indium salts. mdpi.comresearchgate.net These alternative catalysts can sometimes offer advantages in terms of substrate scope, reaction conditions, or enantioselectivity in asymmetric variants of the reaction. For instance, silver iodide has been used to catalyze the three-component coupling in water, providing a greener reaction medium. organic-chemistry.org Indium-based catalysts have also been explored for their high efficiency in promoting this transformation. kcl.ac.uk The choice of catalyst can be tailored to the specific substrates and desired reaction outcomes.

Examples of Alternative Catalysts in A³ Coupling

Catalyst SystemReactantsSolventKey FeaturesReference
Silver IodideAldehyde, Alkyne, AmineWaterEffective for aliphatic aldehydes, green solvent organic-chemistry.org
Gold SaltsAldehyde, Alkyne, AmineNot specifiedHigh yields for a wide range of substrates mdpi.com
Indium BromideAldehyde, Alkyne, AmineNot specifiedHighly efficient three-component coupling kcl.ac.uk

A more advanced and direct approach to the synthesis of N,N-diethyl-1-propyn-1-amine involves the direct functionalization of the C-H bond of a terminal alkyne with diethylamine. This method circumvents the need for pre-functionalized starting materials like propargylic halides. nih.gov

This strategy often relies on cooperative catalysis, where a Lewis acid activates the amine to form an iminium ion in situ, and a transition metal complex, frequently copper-based, activates the terminal alkyne. This dual activation allows for the direct coupling of the two components. This approach is particularly valuable for the late-stage functionalization of complex molecules containing an amine moiety. nih.gov

One-Pot Multicomponent Reactions (A3-Couplings)

Elimination Reactions for N,N-Diethyl-1-propyn-1-amine Generation

Elimination reactions provide an alternative synthetic route to N,N-diethyl-1-propyn-1-amine, typically starting from more complex precursors. A key strategy in this category is the dehydrohalogenation of halo-alkenylamines. ufl.edu

In this process, a suitable halo-alkenylamine, such as a 2-bromo- or 2-chloro-N,N-diethylpropenylamine, is treated with a strong base. The base abstracts a proton from the carbon adjacent to the nitrogen, and a halide ion is eliminated from the double bond, resulting in the formation of the alkyne functionality of the desired ynamine. Sodium amide in liquid ammonia (B1221849) is a classic reagent system for effecting such dehydrohalogenation reactions. ufl.edu The synthesis of the requisite halo-alkenylamine precursors can often be achieved through the reaction of a suitable amine with a dihalo-alkene.

Isomerization Strategies for N,N-Diethyl-1-propyn-1-amine

The synthesis of N,N-diethyl-1-propyn-1-amine, an ynamine, can be effectively achieved through the isomerization of its structural isomer, N,N-diethyl-2-propyn-1-amine (also known as diethylpropargylamine). This transformation is typically accomplished via a base-catalyzed reaction, which involves the rearrangement of the carbon-carbon triple bond from the terminal position (propargylamine) to the internal position adjacent to the nitrogen atom (ynamine).

However, the reaction outcome is highly sensitive to experimental conditions, and in many cases, the isomerization of N-propargyl compounds can preferentially yield or stop at the allenic stage. beilstein-journals.org Achieving high selectivity for the desired ynamine product requires careful optimization of several factors, including the choice of base, solvent, and reaction temperature. Strong bases are generally required to initiate the isomerization.

Key research findings indicate that the energy difference between the allenamine and ynamine forms is often very small, meaning slight structural changes or variations in reaction conditions can significantly alter the product distribution. nih.govbeilstein-journals.org While specific high-yield procedures for N,N-diethyl-1-propyn-1-amine are proprietary or scattered in patent literature, the general conditions for base-promoted isomerization of propargylamines to access related structures have been described. nih.govresearchgate.net These reactions are valued for their high atom economy and generally mild conditions. nih.govresearchgate.net

Below is an interactive table summarizing typical conditions employed in the base-catalyzed isomerization of propargylamines, which are applicable to the synthesis of N,N-diethyl-1-propyn-1-amine.

ParameterConditionRationale / Notes
Starting Material N,N-diethyl-2-propyn-1-amineThe kinetic isomer that rearranges to the desired product.
Catalyst/Promoter Strong Base (e.g., KOH, NaOtBu)Facilitates the initial deprotonation to form the allenic intermediate. researchgate.net
Solvent Aprotic Polar (e.g., DMSO, CH3CN)Solvates the ionic intermediates and can influence the equilibrium position. beilstein-journals.org
Temperature Elevated (e.g., 80 °C)Provides the necessary activation energy for the rearrangement. researchgate.net
Reaction Time Several hours (e.g., 12 h)Required to allow the reaction to reach equilibrium and maximize ynamine yield. researchgate.net

Sustainable and Green Chemical Approaches in N,N-Diethyl-1-propyn-1-amine Preparation

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly being applied to the synthesis of specialty chemicals like ynamines. walisongo.ac.id For the preparation of N,N-diethyl-1-propyn-1-amine, several strategies align with these principles.

One of the most significant green aspects of the isomerization route described in section 2.3 is its inherent atom economy. nih.gov Isomerization is a rearrangement reaction where all the atoms of the starting material are incorporated into the final product, resulting in a theoretical atom economy of 100%. This avoids the formation of stoichiometric byproducts, a key goal of green chemistry. walisongo.ac.id

Further green considerations focus on the reagents and conditions used in the synthesis:

Catalysis: Employing catalytic amounts of a base rather than stoichiometric quantities reduces waste. The development of more efficient and recyclable catalysts is an ongoing area of research.

Solvent Choice: Traditional organic synthesis often relies on volatile organic compounds (VOCs). Green approaches favor the use of less hazardous solvents. For related ynamide syntheses, reactions in water have been developed, which is an environmentally benign solvent. acs.org Exploring similar aqueous or solvent-free conditions for ynamine isomerization could significantly improve the environmental profile of the process. unive.it

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through more active catalysts or microwave-assisted synthesis, can reduce energy consumption. researchgate.net

To quantitatively assess the "greenness" of a synthetic route, various metrics have been developed. The Process Mass Intensity (PMI) is a widely used metric in the pharmaceutical industry, which calculates the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. walisongo.ac.id

The table below illustrates a hypothetical comparison of PMI for a traditional versus a greener synthesis of an ynamine, highlighting the potential for improvement.

MetricTraditional SynthesisGreen SynthesisImprovement
Solvent Use High (e.g., Chlorinated solvents)Low/None or Green Solvents (e.g., Water, DMC)Reduced VOC emissions and waste.
Catalyst Stoichiometric strong baseCatalytic, recyclable baseLower waste generation.
Workup Multi-step extractionSimplified, minimal purificationReduced solvent use and energy consumption.
Process Mass Intensity (PMI) High (>100 kg waste/kg product)Low (<25 kg waste/kg product)Significant reduction in overall process waste.

By focusing on atom-economical reactions like isomerization and optimizing reaction components to minimize waste and energy use, the synthesis of N,N-diethyl-1-propyn-1-amine can be aligned with modern standards of sustainable chemical manufacturing. rsc.org

Fundamental Reactivity Principles of N,n Diethyl 1 Propyn 1 Amine

Electronic Structure and Intrinsic Polarization of the Ynamine Triple Bond

The reactivity of N,N-diethyl-1-propyn-1-amine is fundamentally dictated by its electronic structure. The nitrogen atom, with its lone pair of electrons, is positioned directly adjacent to the sp-hybridized carbon of the alkyne. This arrangement facilitates a strong p-π conjugation, where the nitrogen's lone pair is delocalized into the alkyne's π-system. This electron donation from the nitrogen atom significantly increases the electron density of the triple bond compared to that of a standard alkyne.

This delocalization can be represented by two primary resonance structures: a neutral ynamine form and a charge-separated allene-iminium form.

Resonance Structure A: The conventional triple bond structure.

Resonance Structure B: A zwitterionic structure with a double bond between the nitrogen and the α-carbon, a double bond between the α- and β-carbons, and a negative charge on the β-carbon.

The contribution of the charge-separated resonance structure (B) results in a highly polarized triple bond. The β-carbon (Cβ) accumulates significant negative charge, rendering it strongly nucleophilic, while the α-carbon (Cα) becomes comparatively electron-deficient and thus electrophilic. This intrinsic polarization is the cornerstone of ynamine chemistry.

Table 1: Electronic Characteristics of the Ynamine Functional Group

FeatureDescriptionConsequence on Reactivity
Nitrogen Lone Pair In p-orbital aligned with the alkyne π-system.Strong electron-donating effect.
p-π Conjugation Delocalization of the nitrogen lone pair into the C≡C bond.Increases electron density of the alkyne.
Intrinsic Polarization Creates a dipole moment along the N-Cα-Cβ axis.High nucleophilicity at Cβ and electrophilicity at Cα.
Hybridization N and Cα atoms have significant sp character in the zwitterionic resonance form.Influences geometry and bond angles of intermediates.

The pronounced electronic polarization of the ynamine bond directly translates to distinct reactivity at its constituent carbon atoms.

The β-carbon is the primary center of nucleophilicity in N,N-diethyl-1-propyn-1-amine. The high electron density, a result of the nitrogen's electron-donating effect, makes this position highly susceptible to attack by a wide range of electrophiles. Protonation, alkylation, and acylation reactions, for instance, predominantly occur at this site.

Conversely, the α-carbon , being directly attached to the electron-donating nitrogen atom, is rendered electrophilic. This electrophilicity is most evident in the context of the keteniminium intermediate formed upon reaction at the β-carbon. However, in the ground state, the α-carbon serves as the site for nucleophilic attack on the ynamine itself, particularly in reactions that proceed through an addition-elimination mechanism.

Generation and Reaction Pathways of Keteniminium Intermediates from Ynamines

A central feature of ynamine reactivity is the facile formation of keteniminium intermediates (also known as keteniminium salts). These highly reactive species are typically generated by the addition of an electrophile to the nucleophilic β-carbon of the ynamine.

The most common method for generating a keteniminium ion from N,N-diethyl-1-propyn-1-amine is through protonation by an acid, such as formic acid. The acid donates a proton to the β-carbon, leading to the formation of a keteniminium formate (B1220265) salt.

Generation Pathway:

The nucleophilic β-carbon of N,N-diethyl-1-propyn-1-amine attacks the electrophile (e.g., H⁺ from formic acid).

A new bond is formed between the β-carbon and the electrophile.

This process results in a positively charged species, the keteniminium ion, where the nitrogen atom bears a formal positive charge and is double-bonded to the α-carbon, which in turn is double-bonded to the now-substituted β-carbon.

Keteniminium ions are potent electrophiles and serve as versatile intermediates in a variety of subsequent transformations:

Hydrolysis: In the presence of water, the keteniminium ion is readily attacked by a water molecule at the electrophilic α-carbon. This leads, after tautomerization and loss of the diethylammonium (B1227033) group, to the formation of a carboxylic acid amide. This high sensitivity to hydrolysis is a characteristic limitation in the handling of ynamines.

Cycloaddition Reactions: Keteniminium ions can participate as 2π components in [2+2] cycloadditions with alkenes and alkynes to form four-membered rings. They can also engage in [4+2] cycloadditions with dienes.

Nucleophilic Trapping: A wide array of nucleophiles can add to the α-carbon of the keteniminium intermediate, leading to the formation of functionalized enamines or other adducts.

Comparative Reactivity Analysis of N,N-Diethyl-1-propyn-1-amine vs. Ynamides

Ynamides are structurally related to ynamines, but feature an electron-withdrawing group (EWG), such as a carbonyl or sulfonyl group, attached to the nitrogen atom. This seemingly small structural change has profound consequences for the compound's stability and reactivity.

N,N-diethyl-1-propyn-1-amine is a "classical" ynamine with two alkyl groups on the nitrogen. The nitrogen's lone pair is fully available for donation into the alkyne system, maximizing the polarization and nucleophilicity of the β-carbon. This leads to very high reactivity but also to significant instability, particularly towards moisture.

In contrast, ynamides exhibit attenuated reactivity. The EWG on the nitrogen atom delocalizes the nitrogen lone pair through resonance, competing with its delocalization into the triple bond. This has two major effects:

Reduced Nucleophilicity: The β-carbon of an ynamide is less electron-rich and therefore less nucleophilic than that of N,N-diethyl-1-propyn-1-amine.

Increased Stability: The reduced electron density at the triple bond makes ynamides much more stable towards hydrolysis and generally easier to handle. Many ynamides can be purified by silica (B1680970) gel chromatography, a procedure that would readily decompose a classical ynamine.

The keteniminium ions generated from ynamides are often referred to as "activated" keteniminium ions. Because the nitrogen atom is attached to an EWG, these intermediates are even more electrophilic than those derived from simple ynamines, enabling reactions with very weak nucleophiles.

Table 2: Comparison of Ynamines and Ynamides

PropertyN,N-Diethyl-1-propyn-1-amine (Ynamine)N-Acyl/N-Sulfonyl Ynamide
N-Substituent Electron-donating alkyl groupsElectron-withdrawing group (e.g., C=O, SO₂)
N Lone Pair Delocalization Primarily into the alkyne π-systemCompetitively into both the alkyne and the EWG
β-Carbon Nucleophilicity Very HighModerate to Low
Stability (esp. to hydrolysis) LowHigh
Handling Requires inert, anhydrous conditionsOften bench-stable, can survive chromatography
Resulting Keteniminium Ion Highly reactive electrophile"Activated", even more electrophilic

General Reaction Modalities

The polarized nature of the N-C≡C bond in N,N-diethyl-1-propyn-1-amine allows for both nucleophilic and electrophilic addition reactions, with the regioselectivity being a predictable consequence of the intrinsic electronic bias.

While the β-carbon is the dominant nucleophilic site, reactions that can be classified as nucleophilic additions typically involve an external nucleophile attacking the electrophilic α-carbon. This mode of reactivity is less common for simple additions but is a key step in more complex transformations. For instance, the hydrolysis of the keteniminium intermediate is initiated by the nucleophilic attack of water. In some metal-catalyzed reactions, nucleophiles can be directed to the α-position, reversing the "normal" polarity.

Electrophilic addition is the hallmark of ynamine reactivity. The electron-rich β-carbon readily attacks a vast array of electrophiles.

Protonation: As discussed, acids like formic acid readily protonate the β-carbon to yield keteniminium salts. This is the primary interaction between N,N-diethyl-1-propyn-1-amine and formic acid.

Acylation: Reaction with acyl chlorides or anhydrides leads to β-acylation, forming an acyl-substituted keteniminium ion, which can then be hydrolyzed to yield β-keto amides.

Cycloadditions: In reactions like the [2+2] cycloaddition with electron-deficient alkenes or ketones, the ynamine acts as the nucleophilic component, initiating the reaction via its β-carbon.

Acid Catalyzed Transformations Involving N,n Diethyl 1 Propyn 1 Amine and Formic Acid

Protonation of N,N-Diethyl-1-propyn-1-amine by Brønsted Acids, including Formic Acid

The initial and pivotal step in the acid-catalyzed reactions of N,N-diethyl-1-propyn-1-amine is the protonation of the ynamine functionality by a Brønsted acid, such as formic acid. Ynamines, characterized by a carbon-carbon triple bond directly attached to a nitrogen atom, possess a high degree of electron density at the β-carbon of the alkyne, making it susceptible to electrophilic attack.

Formic acid, a simple carboxylic acid, serves as an effective proton source. The reaction begins with the transfer of a proton from formic acid to the β-carbon of the ynamine. This protonation event is a facile process due to the strong nucleophilic character of the ynamine. The resulting intermediate is a highly reactive keteniminium ion, which is central to the subsequent chemical transformations.

The general mechanism for the protonation of an ynamine by a Brønsted acid (HA) can be depicted as follows:

R¹-C≡C-NR₂² + HA → [R¹-CH=C=NR₂²]⁺ A⁻

In the specific case of N,N-diethyl-1-propyn-1-amine and formic acid, the reaction is:

CH₃-C≡C-N(CH₂CH₃)₂ + HCOOH → [CH₃-CH=C=N(CH₂CH₃)₂]⁺ HCOO⁻

This initial protonation step is crucial as it activates the otherwise less reactive ynamine towards further reactions. The formation of the keteniminium ion sets the stage for a variety of subsequent nucleophilic additions and cyclization reactions.

Mechanistic Role of Keteniminium Ion Formation in Acid-Mediated Pathways

The keteniminium ion, generated from the protonation of N,N-diethyl-1-propyn-1-amine, is a key and versatile reactive intermediate in a multitude of acid-mediated synthetic pathways. d-nb.info These ions are characterized by a cumulative system of a C=C double bond and a C=N double bond, with the positive charge delocalized over the carbon and nitrogen atoms. This electronic structure renders the central carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. d-nb.info

The reactivity of keteniminium ions can be harnessed to construct complex molecular architectures. nih.gov Depending on the reaction conditions and the nature of the nucleophiles present, these intermediates can participate in various transformations, including:

[2+2] Cycloadditions: Keteniminium ions readily undergo [2+2] cycloaddition reactions with alkenes and other unsaturated systems to form four-membered rings. researchgate.net

Friedel-Crafts Reactions: The electrophilic character of the keteniminium ion allows for its participation in Friedel-Crafts type reactions with aromatic and heteroaromatic compounds. researchgate.net

Nucleophilic Addition: A wide variety of nucleophiles, including water, alcohols, amines, and carbon nucleophiles, can add to the central carbon of the keteniminium ion.

The formation of the keteniminium ion is a critical step that dictates the course of the subsequent reaction. The stability and reactivity of this intermediate can be influenced by the substituents on the nitrogen atom and the alkyne, as well as the nature of the acid catalyst and the solvent employed.

Formic Acid as a Catalytic Proton Source in Ynamine Chemistry

Formic acid is a particularly useful Brønsted acid catalyst in ynamine chemistry due to its moderate acidity, low cost, and environmentally benign nature. researchgate.net It effectively protonates ynamines to generate the reactive keteniminium ion intermediate, thereby initiating a variety of chemical transformations. nih.gov

In many reactions, formic acid can be used in catalytic amounts, as the proton is regenerated in subsequent steps of the reaction cycle. For instance, after the initial protonation and nucleophilic attack on the keteniminium ion, a subsequent elimination or rearrangement step can release a proton, which can then protonate another molecule of the ynamine, thus continuing the catalytic cycle.

The use of formic acid as a catalyst offers several advantages over stronger acids. Its moderate acidity often leads to cleaner reactions with fewer side products that can arise from the decomposition of sensitive substrates or intermediates in the presence of strong acids. Furthermore, formic acid can also act as a hydride donor in certain reductive processes, adding to its versatility in organic synthesis. wikipedia.org

The efficiency of formic acid as a catalyst can be influenced by reaction parameters such as temperature and solvent. In some cases, the use of co-catalysts or additives may be employed to enhance the rate and selectivity of the desired transformation.

Cascade Reactions Initiated by Brønsted Acid Activation

The Brønsted acid activation of ynamines, such as N,N-diethyl-1-propyn-1-amine, can trigger elegant and efficient cascade reactions, allowing for the rapid construction of complex molecular scaffolds from simple starting materials. nih.govresearchgate.net These cascades involve a sequence of intramolecular reactions that occur in a single pot, often with high levels of stereocontrol.

Upon formation of the keteniminium ion, if the ynamine substrate contains a suitably positioned internal nucleophile, a variety of intramolecular cyclization reactions can occur. rsc.orgresearchgate.net These processes are powerful tools for the synthesis of heterocyclic and carbocyclic ring systems.

For example, an ynamine bearing a tethered hydroxyl, amino, or carboxyl group can undergo intramolecular attack on the electrophilic keteniminium ion to form a cyclic product. The size of the ring formed is dependent on the length and nature of the tether connecting the nucleophile to the ynamine moiety.

Cycloisomerization reactions represent another important class of cascade processes initiated by Brønsted acid activation. In these reactions, the initial protonation is followed by a series of bond reorganizations, often involving sigmatropic rearrangements or electrocyclizations, to yield a structurally distinct isomer of the starting ynamine.

A fascinating aspect of the acid-catalyzed chemistry of ynamines is the ability to steer the reaction towards different products by carefully controlling the reaction conditions. researchgate.netnih.gov This divergence in reactivity allows for the selective synthesis of a variety of molecular architectures from a common starting material.

Factors that can influence the reaction pathway include:

Nature of the Acid: The strength and concentration of the Brønsted acid can have a profound impact on the outcome of the reaction.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby favoring one pathway over another.

Temperature: Reaction temperature can affect the relative rates of competing reaction pathways.

Presence of Additives: The addition of nucleophiles or other reagents can intercept reactive intermediates and divert the reaction towards a different product.

By judiciously manipulating these parameters, chemists can achieve a high degree of control over the outcome of acid-catalyzed ynamine transformations, making this a versatile and powerful strategy in organic synthesis.

Proposed Reaction Mechanisms for Formic Acid-Mediated Transformations

The reaction between N,N-diethyl-1-propyn-1-amine and formic acid can lead to the formation of N-formyl-N,N-diethyl-1-propen-1-amine. A plausible mechanism for this transformation is outlined below.

Protonation of the Ynamine: The reaction initiates with the protonation of the β-carbon of N,N-diethyl-1-propyn-1-amine by formic acid, generating a keteniminium formate (B1220265) salt.

CH₃-C≡C-N(CH₂CH₃)₂ + HCOOH → [CH₃-CH=C=N(CH₂CH₃)₂]⁺ HCOO⁻

Nucleophilic Attack by Formate: The formate anion, acting as a nucleophile, attacks the electrophilic central carbon of the keteniminium ion. This results in the formation of a mixed anhydride (B1165640) intermediate.

[CH₃-CH=C=N(CH₂CH₃)₂]⁺ HCOO⁻ → CH₃-CH=C(OCHO)-N(CH₂CH₃)₂

Acyl Transfer and Rearrangement: The mixed anhydride undergoes a rearrangement, likely through a six-membered transition state, involving the transfer of the formyl group to the nitrogen atom and a proton shift. This step leads to the formation of the final N-formylated enamine product.

CH₃-CH=C(OCHO)-N(CH₂CH₃)₂ → CH₃-CH=CH-N(CHO)(CH₂CH₃)₂

This proposed mechanism is consistent with the general reactivity patterns of ynamines and carboxylic acids and accounts for the formation of the observed product. Further mechanistic studies, including isotopic labeling experiments and computational analysis, could provide more detailed insights into the intricacies of this transformation.

Transition Metal Catalyzed Transformations of N,n Diethyl 1 Propyn 1 Amine

Gold Catalysis in N,N-Diethyl-1-propyn-1-amine Reactivity

Gold catalysts, known for their strong π-acidity, readily activate the carbon-carbon triple bond of N,N-diethyl-1-propyn-1-amine and related ynamides, rendering them susceptible to nucleophilic attack. This activation is the entry point to a variety of transformations, leading to the formation of highly reactive intermediates and enabling the construction of complex molecular architectures.

Formation and Reactivity of α-Imino Gold Carbenes

A key intermediate in the gold-catalyzed reactions of ynamides like N,N-diethyl-1-propyn-1-amine is the α-imino gold carbene. d-nb.infonih.gov These species are typically generated through the regioselective transfer of a nitrene from a suitable source, such as a sulfilimine, to the gold-activated alkyne. d-nb.infonih.gov The high electron-donating ability of the nitrogen atom in the ynamide strongly activates the triple bond, facilitating this electrophilic attack. d-nb.infonih.gov

Once formed, these highly electrophilic gold carbene intermediates exhibit diverse reactivity. d-nb.info They can be trapped by various functionalities, leading to the synthesis of a wide range of nitrogen-containing molecules. nih.gov Common reaction pathways for α-imino gold carbenes include:

C-H Bond Functionalization: The carbene can insert into C-H bonds, a process that is particularly efficient for intramolecular reactions. For instance, insertion into an ortho-C-H bond of an N-aryl group can lead to the formation of 2-aminoindoles.

Annulation Reactions: In the presence of suitable trapping agents, these carbenes can participate in cycloaddition reactions. For example, reacting ynamides with sulfilimines bearing a pyridinyl group can yield imidazopyridines by trapping the carbene with a second nitrogen atom. nih.gov

1,2-Hydride Shift: These carbenes can undergo a 1,2-hydride shift, which, when coupled with other transformations in a cascade sequence, can lead to complex products like 3-acyl quinolines. d-nb.info

The generation and subsequent trapping of α-imino gold carbenes represent a powerful strategy for the efficient construction of biologically relevant nitrogen-containing heterocyclic and carbocyclic frameworks. nih.gov

Oxidative Cyclization Cascade Reactions

Gold catalysis is particularly adept at initiating cascade reactions, where a single catalytic event triggers a sequence of bond-forming processes to rapidly build molecular complexity from simple precursors. nih.gov In the context of N,N-diethyl-1-propyn-1-amine and related N-propargyl ynamides, gold catalysts can initiate powerful cascade cyclizations. rsc.org

These reactions typically begin with the gold-catalyzed activation of the alkyne, which can then be attacked by a tethered nucleophile. This initial cyclization can generate a vinyl cation intermediate, which drives subsequent transformations. rsc.org An unusual regioselective cyclization onto the β-carbon of the ynamide has been observed in such gold-catalyzed alkyne-ynamide cyclizations. rsc.org This reactivity allows for the efficient and practical synthesis of various functionalized polycyclic systems, such as indeno[1,2-c]pyrroles, under mild reaction conditions. rsc.org The ability of gold catalysts to orchestrate these multi-step sequences in a single operation highlights their utility in atom- and step-economical synthesis. nih.gov

Amination and C-H Functionalization Strategies

Gold-catalyzed C-H functionalization has emerged as a significant strategy in organic synthesis. researchgate.net This approach often leverages the formation of gold carbene intermediates, which can subsequently insert into otherwise inert C-H bonds. chemrxiv.orgresearchgate.net For substrates like N,N-diethyl-1-propyn-1-amine, this reactivity is typically harnessed intramolecularly. After the formation of an α-imino gold carbene, the intermediate can insert into a nearby C-H bond, leading to the formation of various nitrogen-containing heterocycles.

A borane (B79455)/gold(I) co-catalytic system has also been designed for C-H functionalization reactions between tertiary amines and α-alkynylenones, effectively incorporating a furan (B31954) ring into the amine structure. nih.gov These transformations capitalize on the selective modification of C-H bonds without the need for pre-functionalization, representing a highly step-economic approach to complex molecules. chemrxiv.org

Copper Catalysis in N,N-Diethyl-1-propyn-1-amine Reactivity

Copper, being an earth-abundant and less toxic metal, offers a sustainable alternative to precious metal catalysts. It has been widely employed in the functionalization of alkynes, including ynamides, demonstrating unique reactivity patterns.

Ynamine Oxidation and Carbene Metathesis

Similar to gold, copper can catalyze the formation of α-imino carbene intermediates from ynamides. An efficient method involves the copper-catalyzed cascade cyclization of azide-ynamides, which represents the first generation of α-imino copper carbenes directly from alkyne precursors. researchgate.net These versatile intermediates can undergo a variety of transformations, including B-H bond insertion reactions when treated with borane adducts, which is the first example of such an insertion into an α-imino metal carbene. researchgate.net

Furthermore, copper catalysts can mediate carbene/alkyne metathesis (CAM). In these reactions, a vinyl copper carbene, generated in situ, acts as a key intermediate. This species can then undergo further reactions, such as a terminating Buchner reaction, to construct complex skeletons like dihydrocyclohepta[b]indoles. rsc.org The ability to generate and control the reactivity of α-imino copper carbenes has enabled the divergent and enantioselective synthesis of an array of polycyclic N-heterocycles. researchgate.netnih.gov

Hydrocyanation and Hydroboration Processes

Copper catalysts are effective in mediating the addition of H-B and H-CN bonds across the polarized triple bond of ynamides.

Hydroboration: The copper(I)-catalyzed hydroboration of ynamides provides a highly regio- and stereoselective method for synthesizing trans-boryl enamides. researchgate.netnih.gov This reaction typically proceeds via a radical mechanism, utilizing N-heterocyclic carbene (NHC)-ligated boranes. researchgate.netnih.gov The process is robust, scalable, and tolerates a good range of functional groups. nih.gov The resulting vinylboron compounds are valuable synthetic intermediates that can be further functionalized, for example, through Suzuki-Miyaura coupling reactions. nih.gov

Table 1: Copper-Catalyzed trans-Hydroboration of Ynamides researchgate.netnih.gov
Catalyst SystemBorane SourceSolventTemperatureSelectivityYield
CuCl / t-BuOKNHC-BH₃Chlorobenzene70°Ctrans-selectiveGood to Excellent

Hydrocyanation: The copper(I)-catalyzed hydrocyanation of alkynes is a well-established process. researchgate.net For a polarized substrate like N,N-diethyl-1-propyn-1-amine, the reaction is expected to proceed via the formation of a copper(I) acetylide intermediate. This is followed by reaction with a proton source to generate the vinyl cyanide product. researchgate.net While direct hydrocyanation with HCN is effective, alternative, less toxic cyanide sources like thiocyanate (B1210189) salts can also be used in copper-catalyzed reactions to form α-aryl nitriles from N-tosylhydrazones, proceeding through a copper carbene intermediate. organic-chemistry.org This suggests that copper catalysis provides a versatile platform for C-CN bond formation with ynamine-derived substrates.

Asymmetric Induction in Copper-Catalyzed Reactions

The application of copper catalysis in asymmetric transformations of ynamines, including N,N-diethyl-1-propyn-1-amine, is a field of growing interest. While ynamines are known to be highly reactive substrates, the development of chiral copper catalytic systems has enabled a degree of control over stereochemical outcomes. ethz.ch The inherent reactivity of ynamines, which are more difficult to handle than their ynamide counterparts, presents unique challenges in achieving high enantioselectivity. ethz.ch

In the broader context of ynamide chemistry, copper-catalyzed asymmetric reactions have been more extensively studied. For instance, cascade cyclizations of N-propargyl ynamides have been achieved with high enantioselectivity using copper catalysts in conjunction with chiral BOX ligands. ethz.ch These reactions proceed through the formation of α-imino copper carbenes, leading to the synthesis of chiral polycyclic N-heterocycles with enantiomeric excesses of up to 96%. researchgate.net While these examples utilize ynamides, they provide a foundational understanding of the potential for asymmetric induction in related ynamine systems. The development of novel chiral ligands remains a key area of research to extend these methodologies to the more reactive N,N-diethyl-1-propyn-1-amine.

Palladium Catalysis

Palladium catalysis has proven to be a versatile tool for the functionalization of ynamines and related compounds. These reactions often proceed with high levels of regio- and stereoselectivity, offering access to a wide array of substituted enamines and other valuable organic molecules.

Carbopalladation Processes and Regio/Stereoselectivity Control

Carbopalladation, the addition of an organopalladium species across the carbon-carbon triple bond of an alkyne, is a key step in many palladium-catalyzed transformations of ynamines. The regioselectivity of this addition is crucial in determining the final product structure. In the case of ynamines, the nitrogen atom significantly influences the electronic properties of the alkyne, directing the carbopalladation process.

While specific studies on the carbopalladation of N,N-diethyl-1-propyn-1-amine are not extensively documented, research on related ynamides provides significant insights. For example, the palladium-catalyzed addition of boronic acids to ynamides proceeds with high regio- and stereoselectivity to afford (Z)-α,β-disubstituted enamides. nih.gov Similarly, the hydroalkynylation of ynamides can be controlled to achieve specific stereochemical outcomes depending on the substitution pattern of the nitrogen atom. researchgate.net These findings underscore the potential for achieving high levels of regio- and stereoselectivity in palladium-catalyzed reactions of N,N-diethyl-1-propyn-1-amine through careful selection of catalysts, ligands, and reaction conditions.

Palladium-catalyzed cross-coupling reactions also represent a powerful method for the synthesis of enamines from amines and alkenyl bromides. researchgate.net The catalytic system often employs a palladium precursor, such as Pd₂(dba)₃, and a phosphine (B1218219) ligand, like BINAP, to achieve high yields. researchgate.net

Rhodium and Nickel Catalysis in Ynamine Transformations

Rhodium and nickel catalysts have also emerged as effective promoters of ynamine transformations, enabling unique reactivity patterns and the synthesis of complex nitrogen-containing molecules.

Rhodium catalysis has been particularly effective in [2+2+2] cycloaddition reactions involving ynamines, leading to the formation of highly substituted aromatic compounds. nih.gov These reactions demonstrate the ability of rhodium catalysts to assemble complex molecular architectures from simple alkyne precursors. Furthermore, rhodium has been utilized in the highly regioselective and stereoselective intermolecular hydrosilylation of internal ynamides, suggesting its potential for controlling the stereochemical outcome of additions to ynamines. researchgate.net

Nickel catalysis has shown significant promise in the hydroamination of ynamides. For instance, Ni(OTf)₂ has been used to catalyze the regioselective hydroamination of ynamides with secondary amines, affording ethene-1,1-diamine (B14131556) compounds in good yields. nih.gov This protocol exhibits a broad substrate scope and good functional group tolerance. nih.gov Additionally, nickel-catalyzed amination/cyclization of ynamide-nitriles has been developed as an efficient route to functionalized 3-aminoindoles and 4-aminoisoquinolines. organic-chemistry.org The tosyl group on the ynamide nitrogen acts as a directing group, ensuring high regioselectivity in the formation of the alkenyl nickel intermediate. organic-chemistry.org

Other Transition Metal Systems

Beyond the more commonly employed copper, palladium, rhodium, and nickel catalysts, other transition metal systems have demonstrated utility in mediating transformations of ynamines and related compounds.

Zinc-Catalyzed Reactions

Zinc catalysts, known for their affordability and low toxicity, have been utilized in a variety of organic transformations, including those involving nitrogen-containing substrates. nih.gov While specific applications of zinc catalysis to N,N-diethyl-1-propyn-1-amine are not widely reported, the use of zinc in reductive amination and hydroamination reactions suggests its potential in this area. researchgate.netresearchgate.net For example, zinc salts have been shown to catalyze the intramolecular hydroamination of aminoalkynes. researchgate.net The development of chiral zinc-based catalytic systems could open new avenues for asymmetric transformations of ynamines.

Synergistic and Cooperative Catalysis with N,N-Diethyl-1-propyn-1-amine Substrates

Synergistic and cooperative catalysis, where two or more catalysts work in concert to promote a single transformation, represents a cutting-edge area of research. nih.govrsc.org This approach allows for the activation of both the nucleophilic and electrophilic partners in a reaction, often leading to enhanced reactivity and selectivity that is unattainable with a single catalyst system. researchgate.net

The application of synergistic catalysis to reactions involving N,N-diethyl-1-propyn-1-amine is a nascent field. However, the principles of this approach hold great promise for developing novel transformations. For example, a combination of a transition metal catalyst to activate a coupling partner and an organocatalyst to generate a reactive enamine intermediate from the ynamine could enable new types of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The primary challenge in this area lies in overcoming catalyst incompatibility, where the catalysts can interact with and deactivate each other. nih.govrsc.org The development of robust and compatible catalyst pairs will be crucial for unlocking the full potential of synergistic and cooperative catalysis in ynamine chemistry.

Cycloaddition Chemistry of N,n Diethyl 1 Propyn 1 Amine

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE) Reactions

The [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction is a powerful method for synthesizing donor-acceptor chromophores and highly substituted dienes. When electron-rich alkynes like N,N-diethyl-1-propyn-1-amine react with electron-deficient alkenes, they can undergo this two-step sequence.

The reaction is generally understood to proceed through a stepwise, non-concerted mechanism. The initial step involves a nucleophilic attack from the ynamine's β-carbon onto the electron-deficient alkene, forming a zwitterionic intermediate. This intermediate then undergoes ring-closure to yield a transient, often highly strained, cyclobutene (B1205218) adduct. The sequence concludes with a retro-electrocyclization reaction, where the cyclobutene ring opens to form the final 1,3-diene product. This process is often thermally allowed and proceeds in a concerted fashion.

A notable example of this reaction sequence involves the interaction of ynamines, including those with N,N-diethylamino substituents, with 4-methylideneisoxazol-5(4H)-ones. nih.gov Instead of the expected hetero-Diels-Alder [4+2] cycloaddition, the reaction proceeds via the CA-RE pathway to afford 4-(1-aminoallylidene)isoxazol-5-ones in good yields. nih.gov Density Functional Theory (DFT) calculations have supported that the cyclobutene intermediate undergoes a conrotatory ring opening to furnish the diene product. nih.gov

General Scheme of the [2+2] Cycloaddition-Retroelectrocyclization (CA-RE) Reaction
A general reaction scheme showing an ynamine reacting with an electron-deficient alkene. The first step shows the formation of a zwitterionic intermediate, which then forms a cyclobutene ring. The final step shows the retro-electrocyclization of the cyclobutene to form a substituted 1,3-diene.

Pauson-Khand Reactions (PKR) Involving Ynamine Complexes

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a metal carbonyl complex. umn.edu Ynamines, due to their electron-rich nature, exhibit exceptionally high reactivity in this transformation when complexed with dicobalt octacarbonyl.

The widely accepted mechanism for the cobalt-mediated PKR begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. umn.eduacs.org The high reactivity of terminal ynamine complexes in the Pauson-Khand reaction is a significant observation. smolecule.com Theoretical studies have indicated that this enhanced reactivity stems from an facile loss of a carbon monoxide (CO) ligand from the ynamine-dicobalt hexacarbonyl complex. smolecule.comnih.gov This CO dissociation is often the rate-limiting step, and the electron-donating diethylamino group facilitates this process, leading to a low-energy pathway for the reaction. umn.edunih.gov Following CO loss, the coordination of the alkene and subsequent insertion steps lead to a cobaltacycle intermediate, which then undergoes carbonyl insertion and reductive elimination to yield the final cyclopentenone product. umn.edu This high reactivity allows the PKR of ynamine complexes to proceed at remarkably low temperatures (as low as -35 °C) with strained olefins, without the need for chemical promoters. smolecule.comnih.gov

The development of asymmetric Pauson-Khand reactions allows for the stereocontrolled synthesis of chiral cyclopentenones. In the context of ynamines, chirality can be introduced by using chiral auxiliaries on the nitrogen atom. Research has shown that dicobalt hexacarbonyl complexes of ynamines derived from C₂ symmetrical chiral amines can undergo Pauson-Khand reactions with high levels of diastereoselectivity. smolecule.comnih.gov For instance, the reaction of ynamine complexes derived from (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine with norbornadiene can achieve diastereoselectivities as high as 94:6. smolecule.comnih.gov This demonstrates that the chiral information is effectively transferred during the cycloaddition, controlling the stereochemical outcome of the newly formed chiral centers in the cyclopentenone product. While the yields for these reactions may be moderate, they proceed cleanly, providing a direct route to enantiomerically enriched aminocyclopentenones. researchgate.net

Selected Results for the Asymmetric Pauson-Khand Reaction of Chiral Ynamine Complexes with Alkenes smolecule.comnih.govresearchgate.net
Ynamine Complex AuxiliaryAlkeneTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-2-MethoxymethylpyrrolidineNorbornadiene-204565:35
(S)-2-MethoxymethylpyrrolidineNorbornene-204260:40
(2R,5R)-2,5-Bis(methoxymethyl)pyrrolidineNorbornadiene-355194:6
(2R,5R)-2,5-Bis(methoxymethyl)pyrrolidineNorbornene-354893:7
(2R,5R)-2,5-DimethylpyrrolidineNorbornadiene-204080:20

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are fundamental processes for the synthesis of five-membered heterocycles. researchgate.net The electron-rich triple bond of N,N-diethyl-1-propyn-1-amine makes it an excellent dipolarophile for reactions with various 1,3-dipoles.

A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. Ynamines have been shown to be superior substrates in CuAAC reactions compared to conventional terminal alkynes, exhibiting enhanced reactivity that allows for lower copper catalyst loadings. nih.gov This reaction between an azide (B81097) and the ynamine leads to the formation of a 1,5-disubstituted-1,2,3-triazole. The reaction of enamines, which are structural analogs of ynamines, with azides is also known to produce 5-amino-1,2,3-triazolines, further highlighting the utility of the amine functionality in activating the adjacent unsaturation toward this type of cycloaddition. chemrxiv.org

Hexa-dehydro-Diels–Alder (HDDA) Reactions and Related Ynamine Cycloadditions

The Hexa-dehydro-Diels–Alder (HDDA) reaction is a powerful, thermal transformation that involves the [4+2] cycloisomerization of a 1,3-diyne with a tethered alkyne (a diynophile) to generate a highly reactive benzyne (B1209423) intermediate in situ. halocolumns.com20.210.105 This reagent-free method provides access to benzynes under neutral conditions, which can then be trapped by various agents to form highly functionalized aromatic compounds. halocolumns.comnih.gov

While N,N-diethyl-1-propyn-1-amine is not typically a component of the triyne substrate that generates the benzyne, its electron-rich π-system makes it an excellent candidate as a trapping agent for the electrophilic benzyne intermediate generated via an independent HDDA reaction. The trapping of benzynes can occur through various cycloaddition pathways. Electron-rich systems like ynamines could potentially engage the benzyne in a [2+2] cycloaddition to form a benzocyclobutene derivative or other concerted or stepwise pathways. This application would represent a related ynamine cycloaddition, expanding the synthetic utility of both HDDA reactions and ynamines.

Intramolecular Cycloadditions and Cascade Cycloaddition Processes

Intramolecular cycloadditions and cascade reactions are highly efficient strategies for rapidly building molecular complexity from relatively simple starting materials. sigmaaldrich.com These processes allow for the formation of multiple bonds and stereocenters in a single synthetic operation.

While the development of intramolecular reactions with simple ynamines has historically been challenging due to their reactivity and stability, the field has seen significant progress, particularly with the use of ynamides (N-acyl or N-sulfonyl ynamines). Cascade reactions can be initiated by an initial cycloaddition event, where the resulting cycloadduct contains functionality that can engage in subsequent intramolecular transformations. For instance, a cycloaddition could be followed by an intramolecular Michael addition, aldol (B89426) reaction, or another cyclization, leading to complex polycyclic systems. sigmaaldrich.com Gold-catalyzed cascades of ynamides involving an initial cyclization followed by a Mannich-type addition have been developed to access functionalized fluorenes. Although more developed for ynamides, these principles of cascade reactivity demonstrate the potential for designing complex transformations starting from highly reactive functional groups like the ynamine moiety in N,N-diethyl-1-propyn-1-amine, provided the substrate is appropriately designed to facilitate the desired intramolecular or sequential reactions.

N,n Diethyl 1 Propyn 1 Amine in Targeted Heterocyclic Synthesis

Construction of Nitrogen-Containing Heterocycles

The dual reactivity of N,N-diethylpropargylamine has been effectively harnessed for the synthesis of a wide array of nitrogen-containing heterocycles. Its ability to act as both a nitrogen nucleophile and a three-carbon synthon enables direct and convergent approaches to various ring systems.

The construction of substituted pyrrole and pyridine rings, fundamental components of numerous bioactive molecules, can be achieved using propargylamine (B41283) precursors.

Pyrroles: The synthesis of polysubstituted pyrroles can be accomplished through multicomponent reactions involving propargylamines. One notable method involves a cascade reaction sequence that begins with the Sonogashira coupling of a homopropargylic amine with an aryl iodide, followed by an intramolecular hydroamination and subsequent oxidation to yield the pyrrole ring. nih.gov While this specific example uses a homopropargylic amine, related strategies can be adapted for propargylamines like N,N-diethylpropargylamine.

Pyridines: A highly efficient protocol for synthesizing polysubstituted pyridines involves the reaction of propargylamines with unsaturated carbonyl compounds. nih.gov This transformation proceeds through a tandem sequence of condensation, alkyne isomerization, and a 6π 3-azatriene electrocyclization. The process is applicable to a broad range of substrates and can be performed on a large scale. The reaction between an enone and N,N-diethylpropargylamine would initially form a dienyl-propargylamine intermediate, which then undergoes the key electrocyclization and subsequent aromatization to furnish the pyridine ring.

Table 1: Synthesis of Polysubstituted Pyridines from Propargyl Amines A generalized representation of findings on the synthesis of pyridines using propargyl amines.

Propargylamine ReactantUnsaturated Carbonyl ReactantConditionsProductYield (%)
General Propargyl Amineβ-Keto estersTandem condensation/electrocyclizationPolysubstituted PyridineUp to 95% nih.gov
General Propargyl Amineα,β-Unsaturated ketonesTandem condensation/electrocyclizationPolysubstituted PyridineHigh nih.gov

Indoles: The indole scaffold is a privileged structure in medicinal chemistry. While classic methods like the Fischer indole synthesis remain prevalent, modern approaches often seek to build the ring system through different bond disconnections. nih.govnih.gov Syntheses involving propargylamine derivatives often proceed through the formation of an intermediate that contains both the aniline precursor and the propargyl group, followed by a transition-metal-catalyzed cyclization. For instance, an N-propargyl aniline can undergo intramolecular reactions to form the indole ring system.

Isoquinolones: The synthesis of isoquinolones can be achieved through various catalytic methods, including the annulation of C-H bonds with alkynes. organic-chemistry.org In some strategies, N-propargyl derivatives serve as precursors. For example, a palladium-catalyzed cascade reaction of N-propargyl oxazolidines, which can be derived from propargylamines, provides 4-substituted isoquinolines through a sequence involving reductive cyclization, ring-opening of the oxazolidine, and aromatization. organic-chemistry.org

β-Carbolines: These tricyclic alkaloids are known for their diverse biological activities. nih.gov Their synthesis often relies on the Pictet-Spengler reaction of a tryptamine derivative. However, alternative routes can introduce substituents at various positions. In the synthesis of β-carboline derivatives, functional group transformations are crucial. For instance, the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, can be used for the N-methylation of primary amine precursors in the synthesis of β-carboline analogues like N-methylbrevicarine. beilstein-journals.org This highlights a potential role for formic acid in the broader synthetic schemes involving amine-containing heterocycles.

Pyrrolo[3,4-c]quinolin-1-ones: This tetracyclic heterocyclic system is a complex target. Modern synthetic approaches to this scaffold often employ cascade reactions starting from readily available materials like isatins and β-enamino ketones or through multicomponent reactions. nih.gov The direct synthesis of this framework using N,N-diethylpropargylamine as a primary building block is not extensively documented in current literature, with established routes favoring different starting materials.

Oxazolidine-2,4-diones are a class of five-membered heterocycles containing two carbonyl groups. The synthesis of related oxazolidin-2-ones has been achieved through gold(I)-catalyzed rearrangements of propargylic carbamates or palladium-catalyzed reactions of propargylic compounds. organic-chemistry.org However, the specific synthesis of the dione variant, oxazolidine-2,4-dione, directly from N,N-diethylpropargylamine is not a commonly reported transformation. The synthesis of this particular heterocyclic core typically follows other pathways, such as the condensation of α-hydroxy esters with urea or isocyanates.

Synthesis of Other Heterocyclic Frameworks (e.g., Sulfur- and Oxygen-Containing)

Propargyl compounds, including N,N-diethylpropargylamine, are recognized as versatile synthons for a variety of heterocycles beyond those containing only nitrogen. researchgate.netresearchgate.net Their ability to undergo cyclocondensation and cycloisomerization reactions makes them suitable for constructing rings incorporating oxygen or sulfur atoms.

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles such as furans, pyrans, and oxetanes can be achieved from propargyl precursors, typically propargyl alcohols. researchgate.netresearchgate.netnih.gov The corresponding reactions with propargylamines can lead to nitrogen-based analogues or require functional group interconversion.

Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles like thiophenes and thiazoles can be accomplished by reacting alkynyl compounds with a source of sulfur. organic-chemistry.orgresearchgate.net For example, the reaction of a propargylamine derivative with reagents like Lawesson's reagent or elemental sulfur under appropriate conditions can facilitate the formation of sulfur-containing rings, although these methods are more commonly applied to carbonyl-containing substrates. researchgate.net

Table 2: Summary of Heterocyclic Systems Synthesized from Propargylamine Precursors

Heterocycle ClassGeneral Synthetic StrategyKey Features
PyridinesTandem Condensation/ElectrocyclizationHigh efficiency and broad substrate scope. nih.gov
IsoquinolinesPd-catalyzed Cascade from N-propargyl precursorsInvolves C-O and C-N bond cleavage. organic-chemistry.org
β-CarbolinesMulti-step synthesis with functional group manipulationFormic acid can be used in derivatization steps (e.g., N-methylation). beilstein-journals.org
O/S-HeterocyclesCyclocondensation/CycloisomerizationPropargyl compounds are versatile precursors for various rings. researchgate.netresearchgate.net

Theoretical and Computational Investigations of N,n Diethyl 1 Propyn 1 Amine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become the predominant computational method for elucidating the complex reaction mechanisms of ynamides. DFT calculations have been instrumental in mapping the potential energy surfaces for a variety of transformations, revealing key intermediates and transition states.

A central theme in ynamide reactivity is the formation of highly reactive intermediates upon activation by a catalyst. In gold-catalyzed reactions, for example, DFT studies have identified the formation of α-imino gold carbenes or keteniminium ion intermediates as crucial steps. For instance, in gold-catalyzed annulations of ynamides with isoxazoles, DFT calculations showed that the reaction proceeds via an α-imino gold carbene, which then dictates the subsequent cyclization pathway. Similarly, the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes was shown through DFT to involve a gold-keteniminium ion intermediate.

DFT has also been applied to understand radical reactions. In the sulfur-radical-triggered cyclization of yne-tethered ynamides, DFT calculations supported the proposed mechanism involving the initial attack of a thiyl radical on the alkyne, a pathway that contrasts with the more typical reactivity of the ynamide core. These studies demonstrate the power of DFT to validate mechanistic proposals and explain unexpected reactivity patterns.

Semiempirical Calculation Approaches

Semiempirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. These methods, such as AM1, PM3, and the more recent PM6 and PM7, are significantly faster than ab initio or DFT methods, making them suitable for screening large numbers of molecules or for preliminary investigations of very large systems.

While extensively used in computational chemistry, specific applications of semiempirical methods to elucidate the reaction mechanisms of ynamides are less common in recent literature compared to the more robust and accurate DFT approaches. For complex, multistep reactions involving transition metals or subtle electronic effects that govern the reactivity of ynamides, DFT is generally the preferred tool for achieving the necessary accuracy in energies and structures. However, semiempirical methods could potentially be used for initial conformational searches of flexible ynamide substrates or for modeling large systems where ynamides are incorporated into complex molecular architectures.

Transition State Energy Calculations and Reaction Pathway Analysis

A cornerstone of computational mechanistic studies is the location and characterization of transition states, which represent the energy maxima along a reaction coordinate. The calculated energy of a transition state relative to the reactants (the activation energy or energy barrier) provides crucial information about the kinetics of a reaction.

Below is a table summarizing representative calculated energy barriers for key steps in ynamide reactions, illustrating the quantitative insights gained from these studies.

Reaction TypeCatalytic SystemElementary StepCalculated Activation Energy (kcal/mol)Reference
Intramolecular HydroalkylationGold(I)-Hydride Shift14.4
Annulation with IsoxazoleGold(I)6π-Electrocyclization(Varies with substrate)
Dehydro-Diels-AlderGold(I)Cyclization Event(Varies with pathway)

This table is illustrative and compiles data from different studies on various ynamide substrates.

Computational Rationalization of Reactivity Profiles and Stereoselectivity

Computational chemistry provides a powerful lens through which to understand and predict the reactivity and selectivity of chemical reactions. For ynamides, theoretical studies have successfully rationalized why certain products are favored under specific conditions.

The regioselectivity of ynamide reactions is a well-studied area. DFT calculations have shown that the substitution pattern on the ynamide can dramatically switch the reaction pathway. For example, in a gold-catalyzed annulation, a flexible substituent on the ynamide favored a 6π-electrocyclization to yield a seven-membered ring, whereas a bulky, rigid substituent favored an aza-Nazarov cyclization to form a five-membered ring. Another study on tryptamine-ynamide cycloisomerizations used computational analysis to determine that the regioselectivity was controlled by a delicate balance of electrostatic and dispersion effects between the substrate and the gold catalyst.

Stereoselectivity has also been rationalized using computational models. In a rhodium-catalyzed carbozincation of ynamides, theoretical calculations were performed to illustrate the reaction mechanism and explain the high observed stereoselectivity. By analyzing the structures and energies of the diastereomeric transition states, researchers can pinpoint the specific non-covalent interactions (such as steric hindrance or hydrogen bonding) that favor the formation of one stereoisomer over another.

PhenomenonSystem/ReactionKey Computational FindingReference
Switchable SelectivityGold-catalyzed annulation of ynamidesSteric hindrance from bulky substituents dictates the cyclization pathway.
RegioselectivityGold-catalyzed tryptamine-ynamide cycloisomerizationElectrostatic and dispersion forces control α- versus β-attack.
Umpolung ReactivityVarious ynamide transformationsMetal-carbonyl chelation or ring strain can reverse the inherent electronic bias.
StereoselectivityRhodium-catalyzed carbozincationThe geometry of the transition state rationalizes the formation of a single stereoisomer.

Advanced Quantum Chemical Analysis: QTAIM and ELF Studies

To gain deeper insight into the electronic structure and bonding of molecules, advanced analytical tools are often applied to the calculated electron density. The Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF) are two such powerful methods.

QTAIM, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This method can identify and characterize chemical bonds, including weak non-covalent interactions, through the analysis of bond critical points (BCPs). The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals).

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space. It is particularly effective at visualizing core, bonding, and non-bonding (lone pair) electron domains, offering a quantitative picture that aligns well with classical Lewis structures and VSEPR theory.

While specific QTAIM and ELF analyses on N,N-diethyl-1-propyn-1-amine or closely related ynamides are not widely reported, these methods hold great potential. They could be used to:

Quantify the Polarization: Analyze the C≡C triple bond to quantify its polarization due to the adjacent nitrogen atom, explaining its susceptibility to nucleophilic attack.

Characterize Catalyst Interaction: Investigate the nature of the bonding between the ynamide and a metal catalyst, distinguishing between electrostatic and covalent contributions.

Analyze Transition States: Examine the formation and breaking of bonds in transition states by tracking the changes in ELF basins and QTAIM bond paths.

Mechanistic Elucidation of Acid-Catalyzed and Transition Metal-Catalyzed Processes

The reactivity of ynamides is most prominently unlocked through catalysis, with both Brønsted acids (like formic acid) and transition metals being widely employed. Computational studies have been essential in clarifying the mechanisms of these processes.

Acid-Catalyzed Processes: Brønsted acids activate ynamides by protonating the β-alkynyl carbon, which is the most nucleophilic position. This protonation is computationally shown to generate a highly electrophilic keteniminium ion intermediate. This intermediate is a key species that can then be intercepted by various nucleophiles. The role of the acid catalyst, such as formic acid, is therefore to generate this reactive species, initiating a cascade of potential reactions including cycloadditions, cyclizations, and rearrangements. DFT calculations can model this initial protonation step, calculate the stability of the resulting keteniminium ion, and explore its subsequent reaction pathways with different nucleophiles.

Transition Metal-Catalyzed Processes: Transition metals, particularly gold, copper, and rhodium, are powerful catalysts for a vast array of ynamide transformations. Computational studies have provided detailed mechanistic pictures of these catalytic cycles.

Gold(I) Catalysis: Gold catalysts typically act as potent π-acids, coordinating to the alkyne of the ynamide. DFT studies show this activation leads to intermediates like α-imino gold carbenes or keteniminium ions, which are central to numerous tandem reactions, hydroalkylations, and cycloadditions.

Copper(I) Catalysis: Copper catalysts have been shown computationally to enable the generation of donor/donor copper carbenes from diyne precursors, which can then undergo asymmetric C-H insertion or cyclopropanation reactions.

Rhodium(I) Catalysis: DFT has been used to study rhodium-catalyzed reactions, such as the carbozincation of ynamides, providing insight into the regio- and stereoselectivity of the process.

These computational approaches not only explain how existing catalysts work but also provide a rational basis for the design of new catalysts and reactions with improved efficiency and selectivity.

Advanced Methodologies and Future Research Directions

Development of Asymmetric Synthetic Strategies

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, a common requirement in pharmaceutical and biological applications. For transformations involving N,N-diethyl-1-propyn-1-amine, the development of stereocontrol is paramount for creating chiral molecules with specific three-dimensional arrangements. Methodologies in this area are focused on the use of external chiral influences, such as chiral auxiliaries and enantioselective catalysts, to direct the stereochemical outcome of reactions.

Application of Chiral Auxiliaries and Reagents

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed, having imparted its chirality to the product. wikipedia.org While specific applications of chiral auxiliaries directly to N,N-diethyl-1-propyn-1-amine are not extensively documented, research on the related class of ynamides (ynamines stabilized with an electron-withdrawing group on the nitrogen) provides a clear blueprint for such strategies.

For instance, chiral oxazolidinone auxiliaries have been successfully used in diastereoselective reactions of ynamides. nih.gov In one approach, a chiral oxazolidinone is attached to the ynamide nitrogen. This auxiliary then directs the stereochemical course of subsequent reactions, such as nickel-catalyzed reductive couplings with aldehydes, to produce γ-siloxyenamides with high diastereoselectivity (de up to 99%). nih.gov Similarly, in Brønsted acid-catalyzed cascade reactions, the use of a chiral oxazolidinone ynamide as a traceless chiral auxiliary has enabled the synthesis of indole-fused bridged lactones with high enantiomeric excess (ee). nih.gov These examples demonstrate that by covalently bonding a chiral moiety, it is possible to create a diastereomeric intermediate that favors attack from a specific face, thus controlling the formation of new stereocenters.

Enantioselective Catalysis in N,N-Diethyl-1-propyn-1-amine Transformations

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. nih.gov This strategy avoids the need to install and remove an auxiliary. Research into the catalytic asymmetric reactions of ynamides has shown significant promise, providing a model for potential transformations of N,N-diethyl-1-propyn-1-amine.

A key breakthrough has been the development of the first catalytic asymmetric addition of ynamides to aldehydes. nih.gov This reaction, catalyzed by a combination of zinc triflate (Zn(OTf)₂) and the chiral ligand N-methylephedrine (NME), provides access to a variety of N-substituted propargylic alcohols in high yields and with excellent enantioselectivity. nih.gov The success of this method hinges on the formation of a chiral zinc complex that activates the aldehyde and orchestrates the nucleophilic attack of the ynamide, leading to the preferential formation of one enantiomer. The choice of solvent was found to be critical, with apolar solvent mixtures being essential to prevent racemization of the product. nih.gov

Table 1: Zinc-Catalyzed Asymmetric Addition of an Ynamide to Various Aldehydes nih.gov

EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
14-Bromobenzaldehyde9590
2Benzaldehyde9188
32-Naphthaldehyde9391
4Cyclohexanecarboxaldehyde8590
53-Phenylpropanal8892

Design and Implementation of Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single pot. nih.gov20.210.105 This approach is highly efficient, minimizing waste and purification steps while rapidly increasing molecular complexity. nih.gov20.210.105

The unique reactivity of ynamines and their derivatives makes them excellent candidates for initiating such cascades. For example, Brønsted acids have been shown to catalyze an intramolecular alkoxylation of ether-tethered allylic ynamides, which initiates a cascade sequence. nih.gov This process can lead to the formation of complex indole-fused bridged lactones. nih.gov The reaction is believed to proceed via protonation of the ynamide, which triggers a cyclization event, followed by subsequent intramolecular transformations to yield the final polycyclic product. The ability to form multiple C-C and C-O bonds in a single, controlled sequence highlights the power of this methodology. Such strategies, applied to N,N-diethyl-1-propyn-1-amine, could unlock rapid access to complex heterocyclic structures.

Engineering Divergent Synthetic Pathways

Divergent synthesis is a strategy where a common intermediate is converted into a library of structurally distinct compounds. wikipedia.org This approach is highly valuable for drug discovery and chemical biology, as it allows for the efficient exploration of chemical space from a single starting material. mdpi.com

Ynamides have proven to be versatile precursors for divergent synthesis. A notable example is the divergent synthesis of α-halogenated amides and esters. researchgate.net In this strategy, the reaction of a single ynamide with hydrochloric acid (HCl) and an electrophilic halogenating reagent can be directed down two different pathways simply by changing a solvent component. When the reaction is conducted in the presence of water, it yields an α-halo amide. However, if an alcohol is used instead of water, the reaction produces an α-halo ester. researchgate.net This switch in outcome is achieved by trapping a common keteniminium ion intermediate with a different nucleophile (water or alcohol), demonstrating a highly efficient and controllable divergent process. Applying such a strategy to N,N-diethyl-1-propyn-1-amine could provide a powerful tool for generating diverse molecular scaffolds.

Exploration of Novel Electrophilic and Nucleophilic Reaction Partners

The synthetic utility of N,N-diethyl-1-propyn-1-amine is defined by its reactions with various partners. The electron-donating diethylamino group strongly polarizes the alkyne, making the β-carbon atom highly nucleophilic and the α-carbon atom electrophilic. This electronic character dictates its reactivity.

As a potent nucleophile, N,N-diethyl-1-propyn-1-amine readily reacts with a wide range of electrophiles. Key reactions include additions to aldehydes, ketones, and imines to form propargylic alcohols and amines, respectively. The reaction with carbon dioxide can lead to the formation of propiolamides. Its nucleophilicity also enables it to participate in conjugate additions to α,β-unsaturated systems. nih.gov

Conversely, the α-carbon can act as an electrophilic site, particularly after activation. Protonation of the ynamine can lead to the formation of a keteniminium ion, a highly reactive electrophile that can be attacked by various nucleophiles. This dual reactivity allows the compound to engage in cycloaddition reactions, such as [2+2], [4+2], and [2+2+2] cycloadditions, with suitable partners like ketenes, dienes, and other alkynes, providing access to a wide array of carbocyclic and heterocyclic systems. acs.org The exploration of novel reaction partners continues to be a fertile ground for discovering new transformations and building molecular complexity.

Computational Design and Prediction of N,N-Diethyl-1-propyn-1-amine Transformations

Computational chemistry has become an indispensable tool for designing new reactions and predicting their outcomes, saving significant time and resources in experimental studies. bris.ac.uk Methods like Density Functional Theory (DFT) can be used to calculate the energies of transition states and intermediates, thereby predicting the feasibility and selectivity of a proposed reaction pathway. acs.orgacs.org

This approach has been applied to design and understand complex rearrangements involving alkynyl ethers, with direct relevance to ynamine chemistry. In one study, computational methods were used to evaluate the feasibility of a dearomative Claisen-type rearrangement. acs.org The calculations predicted that while the rearrangement of certain alkynyl ethers was energetically feasible, the corresponding transformation for an ynamine substrate would not proceed due to a prohibitively high transition state energy barrier. acs.orgacs.org

Table 2: Computationally Predicted Energy Barriers for Dearomative Rearrangements acs.org

EntrySubstrate TypeTransition State Free Energy (ΔG‡, kcal/mol)Reaction Feasibility
1Unsubstituted Alkynyl Ether34.3Unfavorable
2Silyl-Substituted Alkynyl Ether27.7Favorable
3Propargyl Ether38.9Unfavorable
4Ynamine36.1Unfavorable

Such predictive power allows researchers to perform in silico screening of potential substrates and reaction conditions, guiding experimental efforts toward more promising avenues. For N,N-diethyl-1-propyn-1-amine, computational studies can help predict its reactivity in complex cascade reactions, design optimal substrates for divergent synthesis, and identify novel catalysts for enantioselective transformations.

Q & A

Basic: What are the standard synthetic routes for preparing N,N-diethyl-1-propyn-1-amine?

Answer:
N,N-Diethyl-1-propyn-1-amine can be synthesized via nickel-catalyzed amination of propargyl halides with diethylamine. Key reagents include bis(1,5-cyclooctadiene)nickel catalysts and potassium tert-butoxide as a base, with toluene as the solvent . Alternative methods include alkylation of propargylamine using diethyl halides under basic conditions (e.g., potassium carbonate in dimethylformamide) . Characterization via 1^1H NMR should show distinct propyne proton signals (δ 1.8–2.1 ppm) and ethyl group resonances (δ 1.2–1.4 ppm for CH3_3, δ 2.4–3.0 ppm for N–CH2_2) .

Advanced: How can reaction conditions be optimized to suppress alkyne polymerization during synthesis?

Answer:
Alkyne polymerization is mitigated by:

  • Low-temperature control (0–35°C) to reduce radical formation .
  • Catalyst tuning : Use of sterically hindered ligands (e.g., acenaphth[1,2-d]imidazolium chloride) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility and stabilize ionic intermediates .
  • Additives : Stannous chloride (SnCl2_2) or phenylsilane can act as radical scavengers . Monitor reaction progress via GC-MS to detect oligomeric byproducts .

Basic: What analytical techniques are critical for characterizing the acid-base interaction between N,N-diethyl-1-propyn-1-amine and formic acid?

Answer:

  • Titration : Conduct non-aqueous potentiometric titration using acetic acid as a solvent to determine pKa shifts due to amine protonation .
  • IR Spectroscopy : Identify formate ion formation (asymmetric COO^- stretch at ~1600 cm1^{-1}) and N–H bending (1550–1650 cm1^{-1}) in the salt form .
  • NMR : Observe downfield shifts of the amine protons (Δδ ~0.5–1.0 ppm) upon salt formation with formic acid .

Advanced: How can researchers resolve discrepancies in reported catalytic activity of nickel complexes for amine synthesis?

Answer:
Discrepancies often arise from:

  • Ligand purity : Trace moisture or oxygen degrades phosphine ligands; use rigorously dried solvents and inert atmospheres .
  • Substrate ratios : Optimize diethylamine-to-propargyl halide stoichiometry (1:1.2–1.5) to balance conversion and byproduct formation .
  • Catalyst activation : Pre-treat nickel catalysts with reducing agents (e.g., sodium borohydride) to enhance activity . Validate reproducibility via kinetic studies under controlled conditions (e.g., 35°C, 24 h) .

Basic: What safety protocols are essential when handling N,N-diethyl-1-propyn-1-amine?

Answer:

  • PPE : Use nitrile gloves, goggles, and flame-resistant lab coats due to flammability and skin irritation risks .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile amines .
  • Storage : Store under nitrogen at 2–8°C in amber glass to prevent degradation .

Advanced: How can LC-MS methods be optimized to detect trace impurities in N,N-diethyl-1-propyn-1-amine?

Answer:

  • Mobile phase : Use 0.1% formic acid in water/acetonitrile (95:5) to enhance ionization efficiency .
  • Column selection : C18 columns (2.6 µm particle size) improve resolution of polar byproducts (e.g., diethylamine, propiolic acid derivatives) .
  • Detection : Employ high-resolution MS (Q-TOF) with ESI+ mode for accurate mass identification. Monitor for m/z 115.22 (parent ion) and m/z 72.08 (diethylamine fragment) .

Basic: What role does formic acid play in stabilizing N,N-diethyl-1-propyn-1-amine during storage?

Answer:
Formic acid acts as a proton donor , forming a stable ammonium-formate salt that reduces amine volatility and oxidative degradation. The salt’s hygroscopic nature requires desiccant use in storage containers .

Advanced: What strategies prevent nitrosamine contamination in amine-formic acid systems?

Answer:

  • Nitrosating agent removal : Add 4-methylbenzene-1,2-diamine to scavenge residual nitrites .
  • Process controls : Avoid secondary amine contamination by using dedicated equipment for nitrosamine-prone reactions .
  • Analytical monitoring : Test for NDMA (N-nitrosodimethylamine) via GC-MS with a DB-624 column (LOD: 0.1 ppb) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.